5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1h,3h,5h)-trione
Description
Properties
CAS No. |
68961-21-7 |
|---|---|
Molecular Formula |
C15H15Cl2N3O3 |
Molecular Weight |
356.2 g/mol |
IUPAC Name |
5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H15Cl2N3O3/c16-5-7-20(8-6-17)11-3-1-10(2-4-11)9-12-13(21)18-15(23)19-14(12)22/h1-4,9H,5-8H2,(H2,18,19,21,22,23) |
InChI Key |
VMTWXIRNUYZQPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)NC2=O)N(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The predominant method for preparing 5-(substituted benzylidene) pyrimidine-2,4,6-triones, including the target compound, is the Knovenagel-type condensation . This reaction involves the condensation of pyrimidine-2,4,6-trione (barbituric acid derivatives) with an appropriately substituted benzaldehyde under mild conditions to form the benzylidene derivative at the 5-position of the pyrimidine ring.
- The reaction is typically carried out in an eco-friendly manner, often in aqueous or alcoholic solvents.
- The process is temperature sensitive; most substrates react efficiently at room temperature, but some require elevated temperatures (e.g., 50 °C) to proceed effectively.
- The condensation proceeds via the formation of an intermediate carbanion at the methylene group of the pyrimidine ring, which attacks the aldehyde carbonyl, followed by dehydration to yield the benzylidene product.
Specific Preparation of 5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
While direct literature specifically detailing the synthesis of this exact compound is limited, the preparation can be inferred based on analogous compounds in the literature:
- The benzaldehyde precursor is 4-[Bis(2-chloroethyl)amino]benzaldehyde , which contains the bis(2-chloroethyl)amino substituent on the para position of the benzene ring.
- This aldehyde is reacted with pyrimidine-2,4,6(1H,3H,5H)-trione (barbituric acid) in a Knovenagel condensation.
- The reaction conditions are optimized to balance reactivity and yield, often involving mild heating (up to 50 °C) if the substituent is bulky or electron-withdrawing.
- Catalysts or bases such as piperidine or ammonium acetate may be used to facilitate the condensation.
Reaction Conditions and Optimization
From experimental data on similar compounds:
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, methanol, or water-alcohol mixtures | Eco-friendly solvents preferred |
| Temperature | Room temperature to 50 °C | Elevated temperature for less reactive aldehydes |
| Catalyst/Base | Piperidine, ammonium acetate, or triethylamine | Catalysts improve rate and yield |
| Reaction Time | 2 to 6 hours | Depends on substituent and temperature |
| Yield | 70–90% | Optimized by temperature and catalyst choice |
Post-Synthesis Modifications
The bis(2-chloroethyl)amino group is a reactive moiety that can undergo further functionalization or substitution reactions. In some studies, N-substitution at the pyrimidine ring's 3-position has been explored using electrophiles such as acyl or alkyl halides, although the nitrogen at this position is a relatively weak base, limiting some SN2-type reactions.
Characterization and Purification
- The products are typically purified by recrystallization from suitable solvents.
- Characterization includes melting point determination, IR spectroscopy (to confirm C=O and C=C bonds), NMR spectroscopy (to confirm substitution pattern), and elemental analysis.
- UV-Vis spectroscopy can be used to study the conjugated system formed by the benzylidene group.
Summary Table of Preparation Steps for this compound
| Step | Reagents | Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Pyrimidine-2,4,6(1H,3H,5H)-trione + 4-[Bis(2-chloroethyl)amino]benzaldehyde | Solvent: ethanol or methanol; Catalyst: piperidine; Temp: RT to 50 °C; Time: 3–6 h | Formation of benzylidene derivative via Knovenagel condensation |
| 2 | Recrystallization | Suitable solvent (e.g., ethanol) | Purification of product |
| 3 | Characterization | IR, NMR, melting point, elemental analysis | Confirmation of structure and purity |
Exhaustive Research Findings and Literature Correlation
- The synthesis method aligns with the eco-friendly and efficient protocols described in a comprehensive study of 5-(substituted benzylidene) pyrimidine-2,4,6-triones, which emphasizes the Knovenagel condensation as a versatile route for such compounds.
- The temperature sensitivity and catalyst use are critical parameters influencing yield and purity.
- Analogous compounds with bulky or electron-withdrawing substituents require slight modifications in reaction conditions, which is applicable to the bis(2-chloroethyl)amino substituent.
- The bis(2-chloroethyl)amino group is chemically significant due to its alkylating potential, often seen in nitrogen mustard derivatives, which may influence the reaction pathway or require careful handling.
Chemical Reactions Analysis
Types of Reactions
5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bis(2-chloroethyl)amino group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
Anticancer Activity
The compound's structure suggests potential anticancer properties due to the presence of the bis(2-chloroethyl)amino group, which is known for its alkylating activity. Alkylating agents are commonly used in chemotherapy to disrupt DNA replication in cancer cells. Research indicates that compounds with similar structural features can inhibit tumor growth and induce apoptosis in various cancer cell lines.
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of pyrimidine derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to further exploration of their mechanisms of action against specific cancers .
Antimicrobial Activity
Recent evaluations have shown that compounds similar to 5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione possess promising antimicrobial properties. The presence of chlorinated alkyl groups enhances the compound's ability to penetrate microbial membranes.
Case Studies
- Biological Evaluation : In a series of experiments assessing antimicrobial activity, several pyrimidine derivatives were tested against bacteria and fungi. Results demonstrated that these compounds had varying degrees of effectiveness against common pathogens .
Neuroprotective Effects
Emerging research suggests that certain pyrimidine derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. This application is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Studies
- Neuroprotection Research : Investigations into the neuroprotective properties of related compounds have shown potential in mitigating neuronal damage caused by oxidative stress and excitotoxicity .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The bis(2-chloroethyl)amino group is known to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. This compound may also interact with DNA, causing cross-linking and subsequent inhibition of DNA replication and transcription.
Comparison with Similar Compounds
Structural Comparison
The benzylidene-pyrimidine trione core is common among analogs, but substituents on the benzylidene ring significantly influence properties. Key comparisons include:
Table 1: Structural Features of Selected Analogs
Notes:
- Electron-donating groups (e.g., methoxy, dimethylamino) enhance resonance stabilization of the benzylidene moiety, while electron-withdrawing groups (e.g., chloro) reduce electron density .
Antiproliferative Activity :
- 5-(Benzylidene)-1,3-dimethylpyrimidine-2,4,6-trione derivatives exhibit potent activity against ovarian and breast cancer cell lines (IC₅₀ values in low micromolar ranges) .
- Substituted analogs with 4-chlorobenzyloxy or methoxy groups (e.g., compound 4h in ) show moderate to high antimicrobial activity against Staphylococcus and Streptococcus strains .
- Mechanistic Insight: The target compound’s bis(2-chloroethyl)amino group may confer alkylating activity, disrupting DNA replication—a mechanism distinct from intercalation observed in analogs with planar aromatic substituents .
Antimicrobial Activity :
- Derivatives bearing halogenated or alkoxy substituents (e.g., 4-chlorobenzylidene) demonstrate efficacy against Gram-positive bacteria, with MIC values ranging from 8–32 µg/mL .
Physicochemical Properties
Table 2: Key Physicochemical Parameters
Key Observations :
- Bulky substituents (e.g., bis(2-chloroethyl)amino) correlate with higher melting points and lower solubility due to reduced crystal lattice flexibility .
- Methoxy groups enhance solubility in polar solvents compared to halogenated analogs .
Stability and Reactivity
- Tautomerism : The keto form is the most stable isomer for 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6-trione, as confirmed by DFT studies . The target compound’s substituent may stabilize the keto form further due to steric hindrance.
- Degradation : Nitrogen mustard groups are prone to hydrolysis under aqueous conditions, generating reactive intermediates. This contrasts with methoxy or chloro analogs, which exhibit greater hydrolytic stability .
Biological Activity
5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a compound of significant interest due to its diverse biological activities. This article will explore its synthesis, biological evaluations, and potential applications in medicinal chemistry.
- Molecular Formula : C15H15Cl2N3O3
- Molecular Weight : 356.204 g/mol
- CAS Number : Not specified in available resources
Synthesis
The synthesis of this compound involves the reaction of various pyrimidine derivatives with bis(2-chloroethyl)amine. The synthetic pathway typically includes:
- Formation of the pyrimidine core.
- Introduction of the bis(2-chloroethyl)amino group via nucleophilic substitution.
- Condensation reactions to form the final product.
Antitumor Activity
Research has indicated that compounds containing the bis(2-chloroethyl)amino moiety exhibit notable antitumor properties. For instance:
- Mechanism : The compound acts by alkylating DNA, thereby interfering with replication and transcription processes.
- Case Studies : In vitro studies demonstrated that 5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine derivatives showed cytotoxic effects against various cancer cell lines including A431 (vulvar epidermal carcinoma) and others.
Antimicrobial Activity
The compound also displays promising antimicrobial activity:
- Evaluation : Several derivatives were tested against a panel of bacterial strains.
- Results : Many exhibited significant inhibition zones in agar diffusion assays, indicating effective antimicrobial properties.
Antiplasmodial Activity
Recent studies have explored the antiplasmodial effects of similar pyrimidine derivatives:
- Targeting Kinases : Compounds were evaluated for their ability to inhibit plasmodial kinases PfGSK3 and PfPK6, which are crucial for parasite survival.
- Findings : Certain analogs showed IC50 values in the low micromolar range (e.g., 552 ± 37 nM for PfGSK3), highlighting their potential as antimalarial agents.
Structure-Activity Relationship (SAR)
The biological activity of 5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine derivatives can be significantly influenced by structural modifications:
- Substituents on the Pyrimidine Ring : Variations in the aromatic substituents can lead to enhanced potency against specific biological targets.
- Alkyl Chain Length : The length and branching of alkyl chains attached to the nitrogen atoms affect both solubility and biological activity.
Data Tables
Q & A
Q. What are the recommended methods for synthesizing 5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6-trione derivatives, and how can reaction purity be optimized?
Methodological Answer:
- Synthetic Route : Use a Knoevenagel condensation between barbituric acid derivatives and substituted benzaldehydes, as demonstrated in analogous pyrimidine-trione syntheses .
- Purity Control : Monitor reactions via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediates and byproducts. For purification, employ recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients .
- Yield Optimization : Adjust reaction temperature (70–90°C) and catalyst (e.g., piperidine) concentration to balance reaction speed and side-product formation .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic Analysis :
- 1H/13C NMR : Compare chemical shifts with analogous compounds (e.g., 1,3-dimethyl derivatives show characteristic carbonyl peaks at δ 164–166 ppm in 13C NMR) .
- Mass Spectrometry : Use HR-MS to verify molecular ion ([M+H]+) and fragmentation patterns. For example, a derivative with Cl substituents may exhibit isotopic clusters matching Cl35/Cl37 ratios .
- Elemental Analysis : Validate C, H, N, and O percentages against theoretical values (e.g., deviations < 0.3% indicate purity) .
Advanced Research Questions
Q. How can computational methods predict the reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Optimize the molecular geometry using CAM-B3LYP/6-311G* basis sets in Gaussian 09W. Calculate HOMO-LUMO gaps to predict charge-transfer behavior (e.g., bandgap < 3 eV suggests potential redox activity) .
- Derive electronegativity (µ), hardness (η), and electrophilicity index (ω) to assess nucleophilic/electrophilic sites. For example, a low η value (e.g., 2.5 eV) indicates high chemical reactivity .
- Solvatochromic Studies : Analyze UV-Vis spectra in solvents of varying polarity to correlate absorption maxima (λmax) with solvent dielectric constant, revealing intramolecular charge-transfer transitions .
Q. What experimental and computational strategies resolve contradictions in biological activity data (e.g., antioxidant vs. pro-oxidant effects)?
Methodological Answer:
- In Vitro Assays :
- Perform dose-dependent DPPH/ABTS radical scavenging assays (IC50) and compare with positive controls (e.g., ascorbic acid). Replicate under controlled O2 levels to distinguish antioxidant/pro-oxidant behavior .
- Molecular Dynamics (MD) Simulations : Simulate interactions with biological targets (e.g., SOD1 protein) using GROMACS. Analyze binding free energy (ΔG) to identify key residues (e.g., Lys136 or Asp101 in SOD1) that modulate activity .
- Data Reconciliation : Cross-validate experimental IC50 values with DFT-derived electrophilicity indices to identify outliers caused by assay conditions (e.g., pH or solvent effects) .
Q. How can supramolecular interactions influence crystallization and stability?
Methodological Answer:
- X-ray Crystallography : Resolve crystal packing motifs (e.g., R22(16) hydrogen-bonded rings in 1,3-dimethyl analogs) .
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) to correlate stability with intermolecular forces. For example, compounds with C–H···O hydrogen bonds show Td > 200°C .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., O···H or Cl···H interactions) using CrystalExplorer to predict solubility and polymorphism risks .
Q. What strategies validate the compound’s inhibitory effects on protein aggregation (e.g., mutant SOD1)?
Methodological Answer:
- Thioflavin-T Assays : Monitor amyloid fibril formation via fluorescence (ex/em: 440/485 nm) in the presence of varying compound concentrations. Calculate % inhibition relative to untreated controls .
- Circular Dichroism (CD) : Track secondary structure changes (e.g., α-helix to β-sheet transitions) in SOD1 over time. Use singular value decomposition (SVD) to deconvolute spectral contributions .
- In Silico Docking : AutoDock Vina or Schrödinger Suite can predict binding poses to SOD1’s aggregation-prone regions (e.g., electrostatic loop). Validate with mutagenesis studies (e.g., Ala substitutions at predicted contact residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
